Allolithocholic acid
Overview
Description
Allolithocholic acid is a bile acid, specifically a secondary bile acid, which is found in normal serum and feces. It is known for its role in promoting the excretion, absorption, and transport of fats and sterols in the intestines and liver . This compound is also recognized for its presence in higher concentrations in patients with colorectal cancer .
Mechanism of Action
Target of Action
Allolithocholic acid is a steroid acid found in normal serum and feces . It primarily targets the intestinal and liver cells . The compound facilitates the excretion, absorption, and transport of fats and sterols in the intestine and liver .
Mode of Action
This compound interacts with its targets by promoting the excretion, absorption, and transport of fats and sterols . This interaction results in changes in the metabolism of fats and sterols in the body, particularly in the intestine and liver .
Biochemical Pathways
It is known that the compound plays a role in the metabolism of fats and sterols . These processes are crucial for the digestion and absorption of dietary fats, as well as the regulation of cholesterol levels in the body.
Pharmacokinetics
It is known that the compound can be found in normal serum and feces , suggesting that it is absorbed into the bloodstream and excreted through the digestive system.
Result of Action
The action of this compound results in the facilitation of fat and sterol metabolism in the intestine and liver . This can influence the body’s overall lipid metabolism and potentially impact conditions related to lipid metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the gut, such as dietary fats, can affect the compound’s ability to facilitate fat and sterol metabolism . Additionally, the gut microbiota, which plays a key role in bile acid synthesis and modification, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Allolithocholic acid interacts with various biomolecules to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver . It is involved in the metabolism of lipids, particularly fats and sterols
Cellular Effects
This compound has been found to influence cell function, particularly in the intestine and liver where it facilitates the excretion, absorption, and transport of fats and sterols . It is also suggested to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with biomolecules involved in these processes, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound , but information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is limited.
Metabolic Pathways
This compound is involved in the metabolism of lipids, particularly fats and sterols . It facilitates their excretion, absorption, and transport in the intestine and liver
Transport and Distribution
This compound is known to facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver This suggests that it may interact with transporters or binding proteins involved in these processes
Subcellular Localization
Given its role in facilitating the excretion, absorption, and transport of fats and sterols in the intestine and liver , it is likely that it localizes to areas of the cell involved in these processes
Preparation Methods
Allolithocholic acid can be synthesized through various methods. One common synthetic route involves the epimerization of the C-5 hydrogen in cholic acid derivatives . This process typically requires specific reaction conditions, such as the use of strong bases or acids, to facilitate the epimerization. Industrial production methods often involve the extraction and purification of this compound from natural sources, such as bile, followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Allolithocholic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified bile acids with different functional groups .
Scientific Research Applications
Allolithocholic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of bile acids and their derivatives.
Biology: It is used to study the role of bile acids in various biological processes, such as fat metabolism and cholesterol homeostasis.
Industry: It is used in the production of various pharmaceuticals and as a research tool in the development of new drugs
Comparison with Similar Compounds
Allolithocholic acid is similar to other bile acids, such as lithocholic acid and cholic acid. it is unique in several ways:
Lithocholic Acid: Both are secondary bile acids, but this compound has a different stereochemistry at the C-5 position, which affects its biological activity.
Cholic Acid: Cholic acid is a primary bile acid, whereas this compound is a secondary bile acid formed through the epimerization of cholic acid derivatives.
Other similar compounds include dehydrolithocholic acid, isolithocholic acid, and tauroallolithocholanoic acid .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-NWFSOSCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415285 | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-94-0 | |
Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is allolithocholic acid related to cholestatic liver disease?
A1: Research suggests that this compound, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as this compound in this study, the description aligns with its characteristics.
Q2: Can this compound serve as a predictor for preeclampsia?
A2: While more research is needed to definitively claim this compound as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified this compound as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for this compound in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.